Cas no 1826-12-6 (4-phenyl-1,3-thiazole)

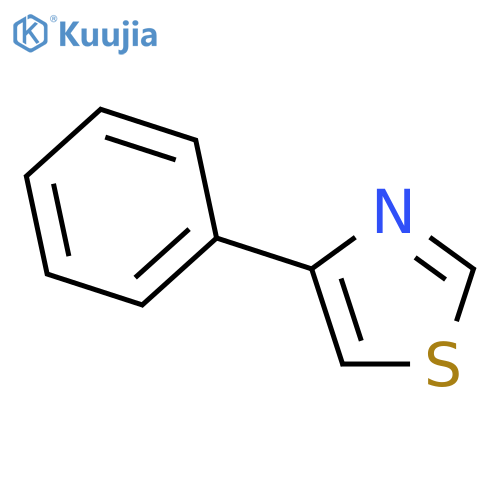

4-phenyl-1,3-thiazole structure

商品名:4-phenyl-1,3-thiazole

4-phenyl-1,3-thiazole 化学的及び物理的性質

名前と識別子

-

- 4-phenyl-1,3-thiazole

- N-BENZYL-4-HYDROXY-4-PIPERIDINECARBOXYLIC ACID

- 4-phenylthiazole

- 4-Phenyl-thiazol

- THIAZOLE,4-PHENYL

- 4-Phenyl-thiazole

- A812710

- AS-48274

- AKOS001476105

- 4-Phenyl-1,3-thiazole #

- EN300-138484

- AMY4295

- THIAZOLE, 4-PHENYL-

- FT-0653804

- 1826-12-6

- DTXSID80171308

- SCHEMBL679707

- MFCD00092820

- BRN 0114779

- F30143

- SB34592

- CS-0163657

- 4-27-00-01142 (Beilstein Handbook Reference)

- BBL020542

- STK893231

- DTXCID7093799

- DB-065408

-

- MDL: MFCD00092820

- インチ: 1S/C9H7NS/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-7H

- InChIKey: KXCQDIWJQBSUJF-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CSC=N2

計算された属性

- せいみつぶんしりょう: 161.03000

- どういたいしつりょう: 161.02992

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.1

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.173

- ふってん: 292.7°Cat760mmHg

- フラッシュポイント: 135.4°C

- 屈折率: 1.607

- PSA: 41.13000

- LogP: 2.81010

4-phenyl-1,3-thiazole セキュリティ情報

4-phenyl-1,3-thiazole 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

4-phenyl-1,3-thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1008407-100mg |

4-Phenyl-thiazole |

1826-12-6 | 95% | 100mg |

$195 | 2024-07-28 | |

| abcr | AB382630-10 g |

4-Phenyl-1,3-thiazole |

1826-12-6 | 10 g |

€1,029.40 | 2023-07-19 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO955-200mg |

4-phenyl-1,3-thiazole |

1826-12-6 | 98% | 200mg |

965.0CNY | 2021-07-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BO955-50mg |

4-phenyl-1,3-thiazole |

1826-12-6 | 98% | 50mg |

452.0CNY | 2021-07-15 | |

| Chemenu | CM131679-1g |

4-phenylthiazole |

1826-12-6 | 95%+ | 1g |

$202 | 2023-02-17 | |

| TRC | P337043-100mg |

4-Phenyl-1,3-thiazole |

1826-12-6 | 100mg |

$ 65.00 | 2022-06-03 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0238-1g |

4-Phenyl-thiazole |

1826-12-6 | 96% | 1g |

3095.35CNY | 2021-05-08 | |

| Chemenu | CM131679-250mg |

4-phenylthiazole |

1826-12-6 | 95%+ | 250mg |

$101 | 2023-02-17 | |

| TRC | P337043-500mg |

4-Phenyl-1,3-thiazole |

1826-12-6 | 500mg |

$ 160.00 | 2022-06-03 | ||

| TRC | P337043-50mg |

4-Phenyl-1,3-thiazole |

1826-12-6 | 50mg |

$ 50.00 | 2022-06-03 |

4-phenyl-1,3-thiazole 関連文献

-

Marta Sobiesiak,Tadeusz Muzio?,Marek Rozalski,Urszula Krajewska,Elzbieta Budzisz New J. Chem. 2014 38 5349

-

Sadaf Ikram,Marcus Müller,Sonia Dsoke,Usman Ali Rana,Angelina Sarapulova,Werner Bauer,Humaira M. Siddiqi,Dorothée Vinga Szabó New J. Chem. 2019 43 13038

-

Wolfgang Betzl,Christina Hettstedt,Konstantin Karaghiosoff New J. Chem. 2013 37 481

-

4. 319. Studies in the azole series. Part II. The interaction of α-amino-nitriles and carbon disulphideA. H. Cook,Ian Heilbron,A. L. Levy J. Chem. Soc. 1947 1598

-

M. M. V. Ramana,Deepnandan S. Dubhashi,Joseph J. D'Souza J. Chem. Res. (S) 1998 496

1826-12-6 (4-phenyl-1,3-thiazole) 関連製品

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1826-12-6)4-phenyl-1,3-thiazole

清らかである:99%

はかる:5g

価格 ($):233.0